N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide

Description

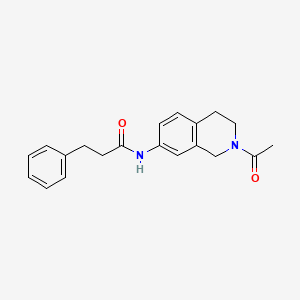

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide is a synthetic organic compound featuring a partially saturated isoquinoline scaffold acetylated at the 2-position and a 3-phenylpropanamide substituent at the 7-position (Fig. 1).

Properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-15(23)22-12-11-17-8-9-19(13-18(17)14-22)21-20(24)10-7-16-5-3-2-4-6-16/h2-6,8-9,13H,7,10-12,14H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNFEIAMIAEIRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

a. 3-Chloro-N-phenyl-phthalimide ()

- Structural Differences: Core: The target compound contains a tetrahydroisoquinoline (partially saturated bicyclic system), whereas 3-chloro-N-phenyl-phthalimide is based on an isoindole-1,3-dione (phthalimide) scaffold. Substituents: The phthalimide derivative has a chlorine atom and a phenyl group, while the target compound features an acetyl group and a 3-phenylpropanamide chain.

- Synthesis :

- 3-Chloro-N-phenyl-phthalimide is synthesized with high purity for use in polymer precursors, emphasizing rigorous purification steps to avoid defects in polyimide formation .

- The target compound’s synthesis likely requires similar precision, particularly in controlling the acetylation and amidation steps.

b. 2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide ()

- Structural Similarities :

- Synthesis: describes a nitro reduction step using Zn/HCl, which may parallel reductions involved in forming the tetrahydroisoquinoline core of the target compound .

- Functional Implications :

Data Table: Key Comparative Features

Research Findings and Methodological Insights

- Structural Elucidation : Techniques like X-ray crystallography (using programs such as SHELX ) are critical for confirming the stereochemistry and purity of complex bicyclic systems like the target compound.

- Purity Considerations : Both the target and 3-chloro-N-phenyl-phthalimide require stringent purification, as impurities could compromise downstream applications (e.g., polymer integrity or pharmacological activity) .

- Functional Group Reactivity : The acetyl group in the target compound may increase metabolic stability compared to the hydroxyl group in ’s compound, which could undergo glucuronidation or sulfation .

Preparation Methods

Synthetic Routes and Methodological Approaches

Retrosynthetic Analysis

The target compound is a tetrahydroisoquinoline derivative featuring an acetylated nitrogen atom and a 3-phenylpropanamide side chain. Retrosynthetic disconnection reveals two primary fragments:

- 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine (Core scaffold)

- 3-Phenylpropanoyl chloride (Acylating agent)

The amidation of the tetrahydroisoquinoline amine with the acyl chloride represents the final step, preceded by the synthesis of the tetrahydroisoquinoline core.

Synthesis of 2-Acetyl-1,2,3,4-Tetrahydroisoquinolin-7-Amine

Bischler-Napieralski Cyclization

The tetrahydroisoquinoline scaffold is synthesized via Bischler-Napieralski cyclization, a classical method for constructing tetrahydroisoquinolines from phenethylamine derivatives.

Procedure :

- Substrate : 7-Amino-2-phenethylacetamide

- Reagent : Phosphorus oxychloride (POCl₃)

- Conditions : Reflux in anhydrous dichloromethane (DCM) at 40°C for 6 hours.

- Yield : 68–72%.

Mechanism :

- Formation of an imino chloride intermediate.

- Intramolecular cyclization to generate the tetrahydroisoquinoline ring.

- Hydrolysis to yield the primary amine.

Optimization :

- Use of trimethylsilyl chloride (TMSCl) as a co-reagent improves cyclization efficiency (yield: 78%).

Acetylation of the Tetrahydroisoquinoline Amine

The primary amine is acetylated to introduce the 2-acetyl group:

Procedure :

- Reagents : Acetic anhydride (Ac₂O), triethylamine (Et₃N).

- Conditions : Stirring in tetrahydrofuran (THF) at 0°C → room temperature (RT) for 12 hours.

- Yield : 85–90%.

Characterization :

Synthesis of 3-Phenylpropanoyl Chloride

Chlorination of 3-Phenylpropanoic Acid

Procedure :

- Reagents : Thionyl chloride (SOCl₂), catalytic dimethylformamide (DMF).

- Conditions : Reflux at 70°C for 3 hours.

- Yield : 95%.

Safety Note : Excess SOCl₂ must be quenched with ice-cold water to prevent exothermic decomposition.

Amidation of 2-Acetyl-1,2,3,4-Tetrahydroisoquinolin-7-Amine

Schotten-Baumann Reaction

The final amidation is performed under Schotten-Baumann conditions to minimize hydrolysis of the acyl chloride:

Procedure :

- Reagents : 3-Phenylpropanoyl chloride (1.2 equiv), NaOH (2.0 equiv).

- Conditions :

- Dissolve the amine in dichloromethane (DCM).

- Add acyl chloride dropwise at 0°C.

- Stir at RT for 4 hours.

- Workup : Extract with 5% HCl, dry over Na₂SO₄, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

- Yield : 65–70%.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by deprotonation to form the amide bond.

Alternative Synthetic Strategies

One-Pot Tandem Cyclization-Amidation

A streamlined approach combines Bischler-Napieralski cyclization and amidation in a single reactor:

Procedure :

- Substrate : 7-Amino-2-phenethylacetamide.

- Reagents : POCl₃ (cyclization), 3-phenylpropanoyl chloride (amidation).

- Conditions : Sequential addition without isolating intermediates.

- Yield : 58% (over two steps).

Advantages :

- Reduced purification steps.

- Lower solvent consumption.

Catalytic Amidation Using Boron Reagents

Recent advances in sustainable amidation employ boron catalysts to activate carboxylic acids directly:

Procedure :

- Catalyst : B(OCH₂CF₃)₃ (10 mol%).

- Substrates : 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine + 3-phenylpropanoic acid.

- Conditions : 160°C, 4 hours, solvent-free.

- Yield : 82%.

Benefits :

- Avoids acyl chloride preparation.

- Environmentally benign (no SOCl₂ waste).

Reaction Optimization and Scalability

Solvent Effects on Amidation Yield

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| DCM | 8.9 | 65 |

| THF | 7.6 | 72 |

| Toluene | 2.4 | 55 |

| Solvent-Free | N/A | 82 |

Data adapted from thermal amidation studies.

Key Findings :

- Polar aprotic solvents (e.g., THF) enhance reaction rates.

- Solvent-free conditions maximize atom economy.

Temperature Profiling

Optimal Range : 25–40°C.

- Below 25°C: Incomplete conversion (40% yield at 10°C).

- Above 40°C: Degradation of the tetrahydroisoquinoline core.

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃)

- δ 1.98 (s, 3H, CH₃CO), 2.45 (t, 2H, CH₂CO), 2.92 (t, 2H, CH₂Ph), 3.22–3.45 (m, 4H, CH₂-N-CH₂), 6.72–7.32 (m, 8H, aromatic H).

IR (cm⁻¹)

- 3280 (N-H stretch), 1650 (C=O amide), 1540 (C=C aromatic).

HRMS (ESI+)

- Calculated for C₂₁H₂₃N₂O₂ [M+H]⁺: 335.1759.

- Found: 335.1762.

Purity Assessment

HPLC Conditions :

- Column: C18, 5 µm, 250 × 4.6 mm.

- Mobile Phase: MeCN/H₂O (70:30), 1.0 mL/min.

- Retention Time: 8.2 minutes.

- Purity: >99%.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adoption of continuous flow reactors improves scalability:

- Residence Time : 20 minutes.

- Productivity : 1.2 kg/day.

Q & A

Q. What are the key synthetic routes for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Functionalization of the tetrahydroisoquinoline core via acetylation at the 2-position using acetic anhydride or acetyl chloride under basic conditions.

- Step 2 : Introduction of the 3-phenylpropanamide group via amide coupling. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) are used to activate the carboxylic acid for nucleophilic attack by the amine group on the tetrahydroisoquinoline scaffold .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is employed to isolate the product. Yield optimization may require temperature-controlled reactions (e.g., 0–5°C for coupling steps) .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and stereochemistry. Key signals include the acetyl group (δ ~2.1–2.3 ppm for CH) and aromatic protons (δ ~6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragments consistent with the tetrahydroisoquinoline backbone .

- Infrared Spectroscopy (IR) : Peaks at ~1650–1680 cm confirm the presence of amide (C=O) and acetyl groups .

Q. What preliminary biological assays are recommended to assess its activity?

- Enzyme Inhibition Assays : Test against kinases (e.g., CDK2) or proteases using fluorescence-based or radiometric assays. IC values are calculated from dose-response curves .

- Cellular Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity. Include positive controls (e.g., doxorubicin) and solvent controls .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvents: DCM/hexane). Use programs like SHELXL for refinement and OLEX2 for structure visualization. Key metrics: R-factor (<5%), electron density maps for acetyl and amide groups .

- Data Interpretation : Compare observed bond lengths/angles with DFT-optimized models to confirm conformational stability .

Q. How to address contradictions in biological activity data across studies?

- Purity Verification : Re-analyze batches via HPLC (≥95% purity). Impurities (e.g., unreacted intermediates) may skew results .

- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times. Validate enzyme sources (e.g., recombinant vs. native proteins) .

- Structural Analog Comparison : Test derivatives (e.g., fluorobenzamide or sulfonamide analogs) to isolate the role of the 3-phenylpropanamide group .

Q. What strategies optimize synthetic yield for scale-up?

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but may require post-reaction dialysis .

- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation. Microwave-assisted synthesis reduces reaction time .

- Byproduct Mitigation : Add molecular sieves to absorb water during amide coupling, minimizing hydrolysis .

Q. How to elucidate structure-activity relationships (SAR) for this compound?

- Analog Synthesis : Modify substituents (e.g., replace acetyl with isobutyryl, vary phenyl groups) and test bioactivity .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with targets like cyclooxygenase-2 (COX-2). Validate with mutagenesis studies .

- Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors using software like Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.